

# Application Notes and Protocols for <sup>68</sup>Ga Radiolabeling using THP-NCS

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## Compound of Interest

Compound Name: THP-NCS

Cat. No.: B6297636

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## Introduction

Gallium-68 (<sup>68</sup>Ga) has emerged as a key positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from <sup>68</sup>Ge/<sup>68</sup>Ga generators. The development of efficient and rapid radiolabeling methods is crucial for the widespread clinical application of <sup>68</sup>Ga-based radiopharmaceuticals. Tris(hydroxypyridinone) (THP) chelators have garnered significant interest due to their ability to complex <sup>68</sup>Ga rapidly and quantitatively at room temperature and neutral pH. This document provides detailed application notes and protocols for the use of the bifunctional chelator **THP-NCS** (Tris(hydroxypyridinone)-Isothiocyanate) for the development of <sup>68</sup>Ga-labeled biomolecules.

The isothiocyanate (-NCS) group of **THP-NCS** allows for a straightforward conjugation to primary amines present on biomolecules such as peptides and proteins, forming a stable thiourea linkage. Following conjugation, the THP moiety serves as a highly efficient hexadentate chelator for <sup>68</sup>Ga. This system offers a significant advantage over conventional chelators like DOTA, which often require heating to achieve high radiochemical yields. The mild reaction conditions associated with **THP-NCS** make it particularly suitable for sensitive biomolecules and facilitate the preparation of "kit-based" radiopharmaceuticals.<sup>[1][2][3][4][5]</sup>

## Core Principles

The overall process involves two main stages:

- **Conjugation:** The **THP-NCS** chelator is covalently attached to a targeting biomolecule (e.g., a peptide containing a lysine residue) via the reaction of the isothiocyanate group with a primary amine.
- **Radiolabeling:** The resulting THP-biomolecule conjugate is then radiolabeled with  $^{68}\text{Ga}$  obtained from a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator. This reaction is typically rapid and proceeds under mild conditions.

## Data Summary

The following tables summarize the key quantitative data associated with the  $^{68}\text{Ga}$  radiolabeling of **THP-NCS** conjugates, primarily based on the successful labeling of an RGD peptide conjugate ( $^{68}\text{Ga}(\text{THP-NCS-RGD})$ ).

Table 1:  $^{68}\text{Ga}$  Radiolabeling Performance

Parameter	Value	Conditions	Reference
Radiochemical Yield (RCY)	>95%	Ambient Temperature, < 5 minutes	
Specific Activity	60–80 MBq/nmol	Ambient Temperature, < 5 minutes	
Reaction Time	< 5 minutes	Ambient Temperature	
Reaction Temperature	Ambient Temperature	Not Applicable	
pH	~6.5-7.0 (buffered)	Ammonium Acetate Buffer	

Table 2: Quality Control Parameters for  $^{68}\text{Ga}(\text{THP-NCS-RGD})$

Method	Parameter	Value	Mobile Phase/Conditions	Reference
ITLC-SG	Rf of [68Ga(THP-NCS-RGD)]	< 0.1	0.1 M Aqueous Citrate Buffer (pH 5.5)	
ITLC-SG	Rf of [68Ga(citrate)2]3 -	> 0.8	0.1 M Aqueous Citrate Buffer (pH 5.5)	
Reverse Phase HPLC	Retention Time (Method 3)	7.83 min	Analytical C18 Column	
Reverse Phase HPLC	Retention Time (Method 4)	9.42 min	Analytical C18 Column	
Size Exclusion HPLC	Retention Time	18.1 min	For serum stability assessment	

## Experimental Protocols

### Protocol 1: Conjugation of THP-NCS to an Amine-Containing Peptide

This protocol describes a general method for conjugating **THP-NCS** to a peptide, such as the cyclic RGD peptide, using microwave-assisted synthesis.

Materials:

- **THP-NCS**
- Peptide with a primary amine (e.g., containing a lysine residue)
- Dimethyl sulfoxide (DMSO)
- Diisopropylethylamine (DIPEA)

- Microwave synthesizer
- Semipreparative HPLC system for purification
- Lyophilizer

Procedure:

- Dissolve the peptide and **THP-NCS** in DMSO.
- Add DIPEA to the solution to create a basic environment, which facilitates the reaction between the isothiocyanate and the primary amine.
- Place the reaction mixture in a microwave synthesizer. A typical condition is 120°C for 30 minutes at 300 W.
- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).
- Once the reaction is complete, purify the resulting **THP-NCS**-peptide conjugate using semipreparative reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the conjugate as a solid powder.
- Store the lyophilized conjugate at -20°C or below.

## Protocol 2: <sup>68</sup>Ga Radiolabeling of THP-NCS-Peptide Conjugate

This protocol outlines a simple, one-step, kit-style radiolabeling procedure that can be performed at room temperature.

Materials:

- Lyophilized **THP-NCS**-peptide conjugate (e.g., 20-25 µg)
- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- 0.1 M HCl for generator elution

- Ammonium acetate solution (1 M or 2 M)
- Water/Ethanol (50%/50%) solution
- 0.9% Saline for injection
- Vortex mixer

#### Procedure:

- Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.1 M HCl according to the manufacturer's instructions. Collect the fraction with the highest  $^{68}\text{Ga}$  activity (typically the second 1 mL fraction from a 5 mL elution).
- In a sterile vial, dissolve the lyophilized **THP-NCS**-peptide conjugate (e.g., 22.5  $\mu\text{g}$  of **H3THP-NCS-RGD**) in a small volume (20-100  $\mu\text{L}$ ) of water/ethanol (50%/50%).
- Add the  $^{68}\text{GaCl}_3$  eluate (e.g., 1 mL containing 90-100 MBq) directly to the vial containing the conjugate solution.
- Immediately add ammonium acetate solution (e.g., 300-400  $\mu\text{L}$  of 1-2 M solution) to buffer the pH to approximately 6.5-7.0.
- Gently vortex the mixture.
- Allow the reaction to proceed at ambient temperature for up to 5 minutes. The reaction is typically instantaneous.
- The final formulation can be diluted with 0.9% saline for injection if required. No post-labeling purification is necessary if high radiochemical yields are achieved.

## Protocol 3: Quality Control using Instant Thin-Layer Chromatography (ITLC)

This is a rapid method to determine the radiochemical purity of the final product.

#### Materials:

- ITLC-SG strips
- Development chamber
- 0.1 M Aqueous Citrate Buffer (pH 5.5)
- Radio-TLC scanner

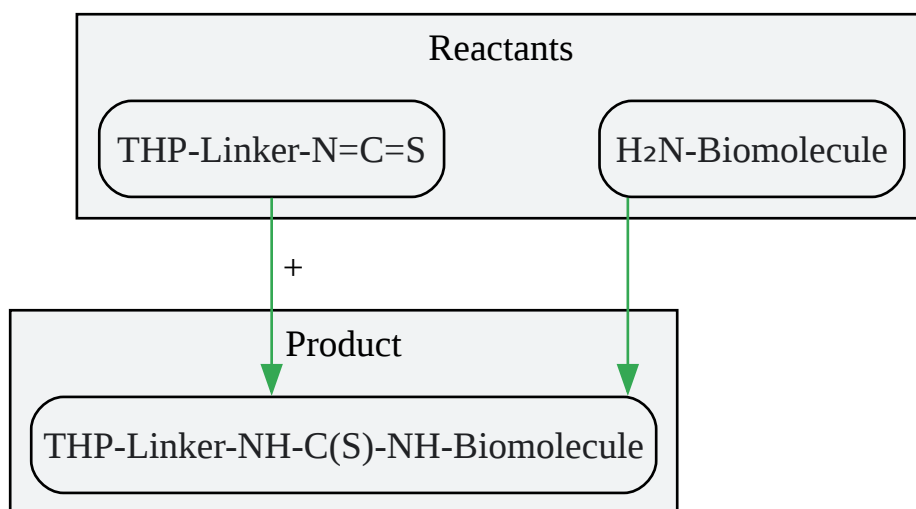
Procedure:

- Spot a small aliquot of the final radiolabeled solution onto an ITLC-SG strip.
- Develop the strip in a chamber containing the aqueous citrate buffer as the mobile phase.
- In this system, the  $^{68}\text{Ga}$ -labeled THP-conjugate remains at the origin ( $R_f < 0.1$ ), while any free or loosely bound  $^{68}\text{Ga}$  (as  $[\text{68Ga}(\text{citrate})_2]^{3-}$ ) migrates with the solvent front ( $R_f > 0.8$ ).
- Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and calculate the radiochemical yield.

## Visualizations

### Conjugation of THP-NCS to a Biomolecule

The following diagram illustrates the chemical reaction between the isothiocyanate group of **THP-NCS** and a primary amine on a biomolecule, resulting in a stable thiourea bond.

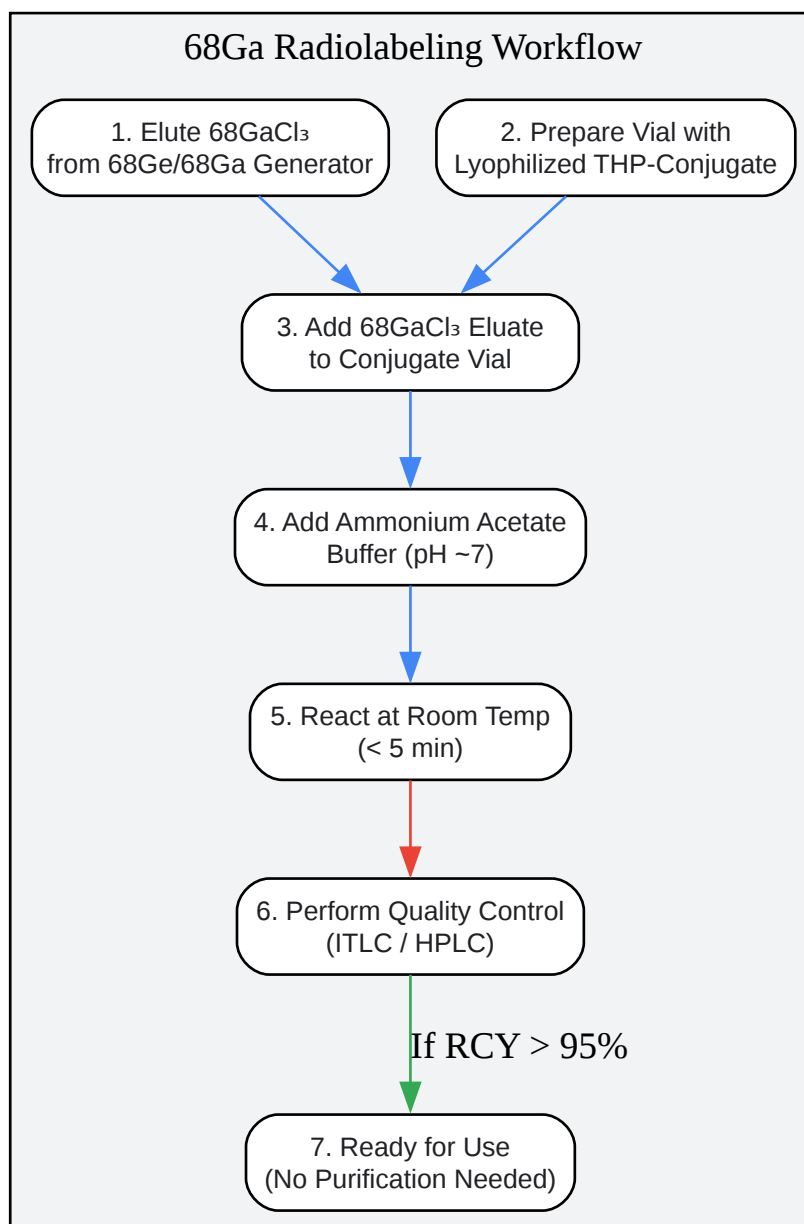


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Caption: Reaction scheme for **THP-NCS** conjugation.

## Experimental Workflow for <sup>68</sup>Ga Radiolabeling

This diagram outlines the step-by-step workflow for the rapid, kit-based radiolabeling of a **THP-NCS** conjugate with <sup>68</sup>Ga.



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Caption: Workflow for  $^{68}\text{Ga}$  labeling with **THP-NCS**.

## Stability

Studies have shown that  $^{68}\text{Ga}$ -labeled **THP-NCS** conjugates, such as [ $^{68}\text{Ga}(\text{THP-NCS-RGD})$ ], are stable against transchelation by serum proteins. When incubated in human serum at  $37^{\circ}\text{C}$ , the radiolabeled conjugate remains intact for extended periods, which is a critical characteristic for in vivo applications. While the conjugate is stable in circulation, metabolic processes may occur, particularly during renal clearance.

## Conclusion

The **THP-NCS** bifunctional chelator provides a versatile and highly efficient platform for the development of  $^{68}\text{Ga}$ -labeled radiopharmaceuticals. The ability to perform the radiolabeling rapidly at room temperature without the need for post-synthesis purification makes this chemistry exceptionally well-suited for kit-based preparations in a clinical setting. These protocols and data provide a comprehensive guide for researchers and scientists aiming to leverage the advantages of THP technology for novel PET imaging agents.

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